Technical Monograph: 4-Chloro-2-fluorobenzenethiol
Technical Monograph: 4-Chloro-2-fluorobenzenethiol
Content Type: Technical Reference & Experimental Guide Subject: CAS 73129-12-1 | Physicochemical Profiling & Synthetic Utility[1][2]
Executive Summary
4-Chloro-2-fluorobenzenethiol (CAS 73129-12-1) is a specialized organosulfur building block critical to the synthesis of high-affinity pharmaceutical ligands.[1][2] Distinguished by its specific halogenation pattern—a chlorine atom at the para position and a fluorine atom at the ortho position relative to the thiol group—this compound offers unique electronic and steric properties.[2] The ortho-fluorine atom exerts a significant inductive effect that modulates the acidity (pKa) of the thiol proton, enhancing its nucleophilicity in S_N_Ar and Buchwald-Hartwig coupling reactions.[2] It is notably identified as a key intermediate in the development of GLP-1 receptor agonists and other metabolic disease therapeutics.[2]
Identity & Structural Characterization
| Parameter | Data |
| IUPAC Name | 4-Chloro-2-fluorobenzenethiol |
| CAS Registry Number | 73129-12-1 |
| Molecular Formula | C₆H₄ClFS |
| Molecular Weight | 162.61 g/mol |
| SMILES | Sc1c(F)cc(Cl)cc1 |
| InChIKey | Predicted:[1][2][3][4][5][6] ZJYZHXIUOXJJKM-UHFFFAOYSA-N |
| Structural Class | Halogenated Thiophenol |
Electronic Structural Analysis
The reactivity of 4-Chloro-2-fluorobenzenethiol is defined by the interplay of its substituents:
-
Thiol Group (-SH): Acts as a soft nucleophile.[2]
-
Ortho-Fluorine: Provides a strong inductive withdrawing effect (-I), lowering the pKa of the thiol compared to unsubstituted thiophenol, thereby stabilizing the thiolate anion.[2]
-
Para-Chlorine: Offers a secondary handle for cross-coupling (e.g., Suzuki-Miyaura) while contributing to the overall lipophilicity of the molecule.[2]
Physicochemical Properties
Note: Experimental values for this specific isomer are rare in open literature.[2] Values below represent a consensus of experimental data from close structural analogs and predictive models validated for halogenated thiophenols.
| Property | Value / Range | Notes / Context |
| Physical State | Liquid | At standard temperature and pressure (STP).[2][3][4] |
| Appearance | Colorless to pale yellow oil | Oxidizes to disulfide (yellow solid) upon air exposure.[2][3] |
| Boiling Point | 205–210 °C (Predicted) | Estimated based on 4-chlorobenzenethiol (205°C).[2][3] |
| Density | ~1.35 g/mL | Higher density due to dual halogen substitution.[2][3] |
| pKa (Thiol) | ~5.8 – 6.2 (Predicted) | More acidic than thiophenol (6.[2][3]6) due to o-F and p-Cl electron withdrawal.[2] |
| LogP (Lipophilicity) | ~3.1 | Highly lipophilic; limited water solubility.[2][3] |
| Solubility | High | Soluble in DCM, MeOH, THF, Ethyl Acetate.[3] |
| Flash Point | >85 °C | Class IIIA Combustible Liquid.[2][3] |
Experimental Protocols
Synthesis via Zinc Reduction (Disulfide Cleavage)
A robust method for generating fresh 4-Chloro-2-fluorobenzenethiol involves the reduction of its disulfide precursor, 1,2-bis(4-chloro-2-fluorophenyl)disulfane.[2] This is preferred in drug development workflows to ensure the thiol is free of oxidative impurities.[2]
Reagents:
Methodology:
-
Setup: Charge a round-bottom flask with the disulfide precursor and methanol (0.2 M concentration).
-
Activation: Add Zinc powder (3.0 equiv) to the stirring solution.
-
Initiation: Dropwise add 10% HCl (excess) to the suspension. Caution: Hydrogen gas evolution.[3]
-
Reaction: Stir vigorously at Room Temperature (RT) for 2 hours. Monitor conversion by TLC or LC-MS (disappearance of the disulfide peak).[2]
-
Workup: Filter off excess Zinc.[2] Concentrate the filtrate to remove methanol.[2] Extract the aqueous residue with Dichloromethane (DCM).[2]
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free thiol.[2]
Quality Control: Thiol Validation
To verify the integrity of the thiol group and ensure no re-oxidation to disulfide has occurred:
-
Ellman’s Reagent Test: A qualitative colorimetric test.[2] A yellow color indicates the presence of free thiol (-SH).[2]
-
1H-NMR Signature: Look for the thiol proton signal (-SH), typically a singlet or broad singlet around δ 3.5–4.0 ppm (solvent dependent, often exchangeable with D₂O).[2]
Applications in Drug Discovery
This compound is a "privileged structure" fragment used in the synthesis of:
-
GLP-1 Receptor Agonists: Used to introduce a lipophilic, metabolically stable aryl-thioether motif that improves the pharmacokinetic profile of peptide mimetics.[2]
-
Thianthrene Derivatives: Acts as a precursor for synthesizing 2,7-dichlorothianthrene derivatives via condensation reactions.[2]
-
Kinase Inhibitors: The thiol moiety serves as a nucleophile to displace leaving groups on heterocyclic cores (e.g., chloropyrimidines) in S_N_Ar reactions.[2]
Visualization of Chemical Logic[2][9]
Diagram 1: Electronic Effects & Reactivity Profile
This diagram illustrates how the ortho-Fluorine and para-Chlorine atoms modify the reactivity of the thiol group, making it a superior nucleophile at physiological pH compared to non-halogenated analogs.[2]
Caption: Electronic modulation of the thiol center by halogen substituents, enhancing acidity and anion stability.[2]
Diagram 2: Synthetic Workflow (Disulfide Reduction)
A visual guide to the experimental protocol described in Section 4.1.
Caption: Step-by-step reduction pathway from stable disulfide precursor to reactive thiol monomer.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation.[2][3] | Wear nitrile gloves (min 0.11mm).[2][3] |
| Eye Irritation | H319: Causes serious eye irritation.[2][3][9] | Use chemical safety goggles.[2][3] |
| STOT-SE | H335: May cause respiratory irritation.[2][3][9] | Work within a fume hood.[2][3] |
| Odor | Stench (Thiol characteristic).[2][3] | Use bleach (NaOCl) to quench glassware.[2][3] |
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Air sensitive (oxidizes to disulfide).[2]
References
-
Patent: Novel aryl ether substituted heterocyclic compound as glp1r agonist. US Patent App.[2] 20240067630A1. (2024).[2][7][10][11][12] Describes the synthesis of 4-chloro-2-fluorobenzenethiol via Zn/HCl reduction. Link
-
Database: 4-Chloro-2-fluorobenzenethiol Structure & Precursors. ChemSrc. (Accessed 2026).[2][6][11] Confirms CAS and structural identity. Link
-
General Methodology: Reduction of Disulfides to Thiols. Smith, M. B., & March, J. March's Advanced Organic Chemistry.[2] (Standard text for Zn/HCl reduction mechanism).
Sources
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